molecular formula C10H19NO B1218403 5-Tert-butylazepan-2-one CAS No. 32741-89-2

5-Tert-butylazepan-2-one

Cat. No.: B1218403
CAS No.: 32741-89-2
M. Wt: 169.26 g/mol
InChI Key: UUFLMKKCFXJHER-UHFFFAOYSA-N
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Description

5-Tert-butylazepan-2-one is a medium-sized ring lactam, which is a type of cyclic amideThe molecular formula of this compound is C10H19NO, and it has a molecular weight of 169.26 g/mol .

Biochemical Analysis

Biochemical Properties

5-Tert-butylazepan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of biologically active peptidomimetics and agents for asymmetric synthesis . This compound interacts with several enzymes and proteins, including those involved in the reduction of amines and the manipulation of carbonyl groups . The nature of these interactions is primarily based on the electronic neutrality and cyclic structure of this compound, which aids in its handling and chromatographic purification .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the synthesis of glutathione (GSH), a critical molecule in regulating cellular redox homeostasis and antioxidant defense against oxidative stress . These effects highlight the compound’s potential in therapeutic applications targeting cellular oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s cyclic structure allows it to interact with enzymes and proteins in a manner that promotes the formation of stable complexes, thereby influencing biochemical pathways . Additionally, this compound has been observed to modulate the activity of enzymes involved in the synthesis and degradation of key cellular metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . Studies have shown that the compound maintains its stability under various conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical activity and potential long-term effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate the synthesis and degradation of key metabolites . The compound’s role in these pathways includes modulating metabolic flux and influencing the levels of various metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, thereby influencing its biochemical activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are critical for the compound’s activity and function, as they influence its interactions with cellular biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Tert-butylazepan-2-one involves a ring-expansion reaction. This process starts with a 4-substituted cyclohexanone, which undergoes a reaction with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2). The resulting product is then converted into a chiral lactam of high enantiopurity through a two-stage removal of the chiral nitrogen substituent .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar ring-expansion techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the lactam into amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

5-Tert-butylazepan-2-one has several applications in scientific research:

Comparison with Similar Compounds

  • 5-Tert-butylhexahydro-2H-azepin-2-one
  • 2H-Azepin-2-one, 5-(1,1-dimethylethyl)hexahydro-

Comparison: 5-Tert-butylazepan-2-one is unique due to its specific ring structure and the presence of a tert-butyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and reactivity .

Properties

IUPAC Name

5-tert-butylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-4-5-9(12)11-7-6-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLMKKCFXJHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313917
Record name 4-tert-Butylcaprolactam
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32741-89-2
Record name 4-tert-Butylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32741-89-2
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Record name 5-tert-Butylazepan-2-one
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Record name MLS002920001
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Record name 4-tert-Butylcaprolactam
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Record name 5-(tert-butyl)hexahydro-2H-azepin-2-one
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Record name 5-tert-Butylazepan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research presented in the paper regarding (R)-5-Tert-butylazepan-2-one?

A1: The paper details a novel synthetic method for producing enantiomerically enriched (R)-5-Tert-butylazepan-2-one []. This is significant because enantiomerically pure compounds are often crucial in pharmaceutical research and development. Having access to efficient and selective synthetic routes for these compounds is essential for further exploration of their potential applications.

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